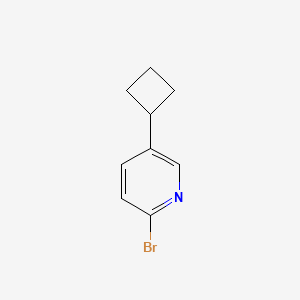

![molecular formula C17H17N3O4S B2565114 5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-67-1](/img/structure/B2565114.png)

5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

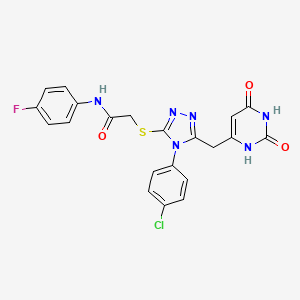

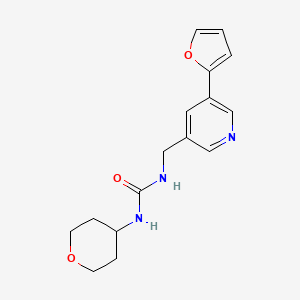

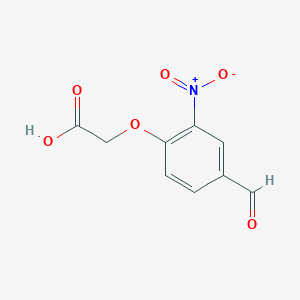

“5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide” is a chemical compound that has generated interest among researchers for a range of applications. It is a derivative of fused pyridine, which is a five-membered heteroaromatic ring . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .

Synthesis Analysis

The synthesis of similar compounds, such as furopyridines, has been reported . For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C to give substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones .

Molecular Structure Analysis

The molecular formula of “5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide” is C17H17N3O4S, and its molecular weight is 359.4.

Chemical Reactions Analysis

While specific chemical reactions involving “5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide” are not available, similar compounds such as furopyridines have been studied. For example, furopyridines are frequently encountered in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .

Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Acting Drugs Synthesis

Functional chemical groups, including heterocycles with heteroatoms such as nitrogen (N), sulphur (S), and oxygen (O), form the largest class of organic compounds that have CNS effects. These compounds, including various sulfonamides and carboxamides, may serve as lead molecules for the synthesis of compounds with potential CNS activity. This approach aims to develop novel CNS drugs with reduced adverse effects like addiction and tolerance (Saganuwan, 2017).

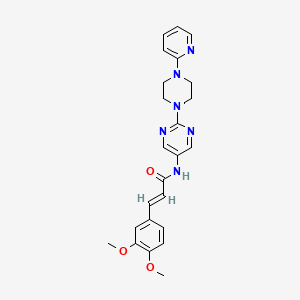

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides are utilized in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, in particular, has emerged as a significant enantiopure reagent over the last two decades for the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Degradation of Chemicals

Polyfluoroalkyl chemicals, which may include derivatives similar to the one , are known for their environmental persistence and potential for degradation into perfluoroalkyl acids, raising concerns due to their toxic profiles. Understanding the microbial and abiotic degradation pathways of such compounds is crucial for evaluating their environmental fate and effects (Liu & Avendaño, 2013).

Cleaner Techniques for Contaminant Removal

Research has explored cleaner techniques for removing persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions. These studies provide insights into the importance of developing sustainable technologies for environmental decontamination, which may apply to a wide range of compounds, including sulfonamides and carboxamides (Prasannamedha & Kumar, 2020).

Bioaccumulation and Toxicity Evaluation

Evaluations of bioaccumulation and toxicity are essential for understanding the environmental impact of per- and polyfluoroalkyl substances (PFAS), which share structural similarities with many industrial chemicals. Such studies help assess the risk these compounds pose to wildlife and human health (Conder et al., 2008).

Eigenschaften

IUPAC Name |

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-11-2-7-15-14(20-11)10-16(24-15)17(21)19-9-8-12-3-5-13(6-4-12)25(18,22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H2,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPZUFVJGAADQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2565051.png)

![(Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2565053.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide](/img/structure/B2565054.png)